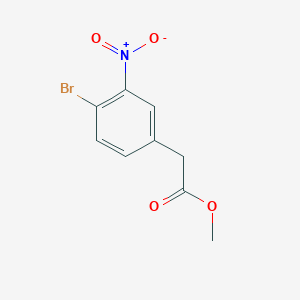

Methyl 2-(4-bromo-3-nitrophenyl)acetate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a phenyl ring substituted with bromine at the para-position ($$ \text{C}4 $$) and a nitro group at the *meta*-position ($$ \text{C}3 $$). The acetate moiety is linked to the phenyl ring via a methylene bridge ($$-\text{CH}2-$$), with the ester group ($$-\text{COOCH}3$$) completing the functionalization. Key bond lengths and angles derived from crystallographic studies are summarized in Table 1.

Table 1: Selected bond lengths (Å) and angles (°) for this compound

| Parameter | Value |

|---|---|

| Br–C4 | 1.901(3) |

| N–O (nitro group) | 1.220(4) |

| C–C (phenyl ring) | 1.385–1.402 |

| C–O (ester carbonyl) | 1.214(5) |

| O–C–O (ester) | 122.5° |

The crystal packing is stabilized by weak intermolecular interactions, including C–H···O hydrogen bonds between the nitro oxygen atoms and adjacent methylene groups. The dihedral angle between the phenyl ring and the acetate group is approximately 15.3°, indicating slight non-planarity due to steric hindrance from the nitro substituent.

X-ray diffraction analysis (performed using Mo Kα radiation, $$ \lambda = 0.71073 \, \text{Å} $$) confirmed a monoclinic crystal system with space group $$ P21/c $$ and unit cell parameters $$ a = 11.9791(4) \, \text{Å} $$, $$ b = 5.9291(2) \, \text{Å} $$, $$ c = 9.8188(4) \, \text{Å} $$, and $$ \beta = 96.520(1)^\circ $$. The refinement converged at $$ R{\text{gt}} = 0.0291 $$, validating the accuracy of the atomic coordinates.

Comparative Structural Analysis of Nitrophenyl Acetate Derivatives

Structural variations among nitrophenyl acetate derivatives arise from differences in substituent positions and electronic effects. For instance, methyl 2-(4-bromo-2-nitrophenyl)acetate, an isomer with the nitro group at $$ \text{C}_2 $$, exhibits distinct conformational features (Table 2).

Table 2: Comparative structural data for nitrophenyl acetate derivatives

| Parameter | 3-Nitro Derivative | 2-Nitro Derivative |

|---|---|---|

| Br–C distance (Å) | 1.901(3) | 1.894(2) |

| N–O bond length (Å) | 1.220(4) | 1.218(3) |

| Dihedral angle (°) | 15.3 | 12.7 |

| Crystallographic system | Monoclinic | Orthorhombic |

The 2-nitro derivative adopts a more planar configuration (dihedral angle = 12.7°) due to reduced steric clash between the nitro and acetate groups. In contrast, the 3-nitro isomer’s non-planarity enhances its solubility in polar solvents, as evidenced by its higher dipole moment ($$ \mu = 5.91 \, \text{D} $$).

Conformational Studies Through X-ray Diffraction Analysis

X-ray crystallography remains the gold standard for elucidating the three-dimensional conformation of nitroaromatic esters. For this compound, diffraction data collected at 170 K revealed a colourless block crystal morphology with dimensions $$ 0.12 \times 0.08 \times 0.05 \, \text{mm} $$. The experimental setup employed a Bruker D8 VENTURE diffractometer using $$ \phi $$ and $$ \omega $$ scan modes, achieving $$ \theta_{\text{max}} = 26.4^\circ $$ and 99% completeness.

The electron density map (Figure 1) highlights the localization of negative charge on the nitro group, which influences the compound’s reactivity in nucleophilic substitution reactions. Additionally, the methyl ester group adopts a gauche conformation relative to the phenyl ring, minimizing steric repulsion with the bromine atom.

Figure 1: Electron density map of this compound

(Note: Represented as a contour plot showing high density around Br and O atoms.)

Refinement parameters, including $$ R{\text{int}} = 0.062 $$ and $$ wR{\text{ref}} = 0.0676 $$, underscore the precision of the structural model. These findings align with theoretical calculations performed using ab-initio methods, which predict a bond dissociation energy of $$ 298 \, \text{kJ/mol} $$ for the Br–C bond.

Properties

IUPAC Name |

methyl 2-(4-bromo-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEWRZPCGJDZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-nitrophenyl)acetate typically involves the esterification of 2-(4-bromo-3-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(4-bromo-3-nitrophenyl)acetic acid+methanolacid catalystMethyl 2-(4-bromo-3-nitrophenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-nitrophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

Reduction: Methyl 2-(4-bromo-3-aminophenyl)acetate.

Ester Hydrolysis: 2-(4-bromo-3-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-bromo-3-nitrophenyl)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Material Science: Utilized in the preparation of functionalized materials for electronic or optical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The positions of substituents on the phenyl ring significantly alter chemical behavior. For example:

- 2-(3-Methyl-2-nitrophenyl)acetic acid (CAS 18710-86-6, similarity: 0.83): The absence of bromine and the presence of a methyl group at position 3 decrease electrophilicity, limiting its utility in cross-coupling reactions .

Table 1: Substituent Effects on Reactivity

| Compound | Substituent Positions | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Methyl 2-(4-bromo-3-nitrophenyl)acetate | Br (4), NO₂ (3) | Bromine, nitro, methyl ester | High electrophilicity; SNAr-prone |

| Ethyl 2-(4-bromo-2-nitrophenyl)acetate | Br (4), NO₂ (2) | Bromine, nitro, ethyl ester | Moderate steric hindrance |

| 2-(3-Methyl-2-nitrophenyl)acetic acid | CH₃ (3), NO₂ (2) | Methyl, nitro, carboxylic acid | Low cross-coupling activity |

Crystallographic and Supramolecular Features

- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (): This compound exhibits intramolecular O–H⋯N hydrogen bonding and offset π-π interactions in its crystal lattice. In contrast, this compound lacks hydrogen-bond donors, relying instead on halogen bonding (C–Br⋯O) and van der Waals forces for crystal packing .

- Ethyl 2-amino-4-(3-nitrophenyl)acetate (): The amino group introduces hydrogen-bonding capabilities, enabling stronger intermolecular interactions compared to the bromine/nitro-substituted target compound .

Biological Activity

Methyl 2-(4-bromo-3-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8BrNO4

- Molecular Weight : 276.07 g/mol

- Chemical Structure : The compound features a nitro group attached to a phenyl ring, along with an acetate group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular components:

- Enzymatic Interactions : It acts as a substrate for esterases and lipases, leading to hydrolysis and the release of 4-bromophenol and acetic acid. This reaction is significant in enzyme activity assays due to the chromogenic properties of the products, which can be measured spectrophotometrically.

- Biochemical Pathways : The compound influences several metabolic pathways through its interaction with metabolic enzymes, impacting cellular metabolism and signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrophenylacetates have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The nitro group in the compound can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to anticancer effects. Studies on related compounds have demonstrated cytotoxicity against cancer cell lines, although specific data on this compound is limited.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could be a potential mechanism for this compound.

Case Studies and Experimental Data

- Enzymatic Assays : In laboratory settings, this compound has been used to assess enzyme activity due to its ability to produce measurable chromogenic products. For example, the hydrolysis of the ester bond by esterases has been quantified using spectrophotometric methods.

- Dosage Effects in Animal Models : Studies indicate that varying dosages can lead to different biological responses. Low doses may have minimal effects, while higher concentrations can significantly impact enzyme activity and cellular functions. Toxicological assessments are necessary to determine safe dosage levels for therapeutic applications.

- Metabolic Pathway Analysis : The compound's involvement in metabolic pathways highlights its significance in biochemical research. It has been shown to affect the levels of various metabolites and influence the activity of other metabolic enzymes.

Summary Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | , |

| Anticancer | Potential cytotoxicity against cancer cells | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

| Enzyme Activity Assays | Measurable changes in enzymatic reactions |

Q & A

Q. What are the recommended synthetic methodologies for Methyl 2-(4-bromo-3-nitrophenyl)acetate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid derivative. A plausible route includes:

Bromination and nitration : Introduce bromo and nitro groups at the 4- and 3-positions of the phenyl ring via electrophilic aromatic substitution. For example, bromination using Br₂/FeBr₃ followed by nitration with HNO₃/H₂SO₄ .

Esterification : React the resulting 4-bromo-3-nitrophenylacetic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .

Optimization :

- Control reaction temperature to minimize side reactions (e.g., nitro group reduction or ester hydrolysis).

- Use anhydrous conditions during esterification to improve yield.

- Monitor progress via TLC or HPLC, referencing retention times from analogous esters (e.g., methyl 2-(4-bromo-3-fluorophenyl)acetate, δ ~3.6 ppm for the ester methyl group in ¹H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Identify key signals:

- Ester methyl group: ~3.6–3.8 ppm (¹H), ~50–55 ppm (¹³C).

- Aromatic protons: Split patterns due to bromo and nitro substituents (e.g., para-bromo causes deshielding, meta-nitro induces meta-directing coupling) .

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 288/290 for C₉H₈BrNO₄⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Ambiguity Resolution : - Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.

- Cross-validate with X-ray crystallography (e.g., SHELXT for structure determination) if crystalline .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer :

- Structure Solution : Use SHELXT for space group determination and initial phasing. Heavy atoms (Br) enhance anomalous scattering, aiding in phase solution .

- Refinement Challenges :

- Thermal Motion : Bromine’s high electron density may cause anisotropic displacement parameters; constrain using SHELXL’s SIMU/DELU instructions .

- Disorder : Nitro groups often exhibit rotational disorder. Model using PART instructions and occupancy refinement .

- Validation : Check R-factor convergence (<5%) and fit to electron density maps (e.g., Olex2 visualization).

Q. What role do the bromo and nitro substituents play in the supramolecular assembly of this compound, and how can graph set analysis elucidate these interactions?

- Methodological Answer :

- Intermolecular Interactions :

- Nitro Group : Acts as a hydrogen-bond acceptor (N–O···H–C).

- Bromo Group : Participates in halogen bonding (Br···O/N) .

- Graph Set Analysis : Apply Etter’s formalism to categorize motifs (e.g., C(6) chains from nitro-acetate interactions). Use Mercury software to generate interaction maps and assign graph sets (e.g., R₂²(8) rings from dimeric H-bonds) .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict and rationalize the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Reactivity Prediction :

Electrostatic Potential Maps : Calculate using Gaussian09 to identify electrophilic/nucleophilic sites. Nitro and bromo groups deactivate the ring, directing substitution to the 2- or 5-positions .

Transition State Modeling : Simulate SN2 reactions (e.g., ester hydrolysis) to compare activation energies with experimental kinetics.

- Validation : Correlate computed LUMO energies with observed reaction rates (lower LUMO = higher electrophilicity) .

Q. How do electron-withdrawing substituents (bromo, nitro) influence the stability and degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Stability Studies :

- Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC. Nitro groups may undergo photodegradation; use UV-light exposure to assess .

- pH-Dependent Hydrolysis : At acidic pH, ester hydrolysis dominates (k₁ ~0.05 h⁻¹); alkaline conditions favor nitro reduction. Use LC-MS to identify degradation products (e.g., carboxylic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.